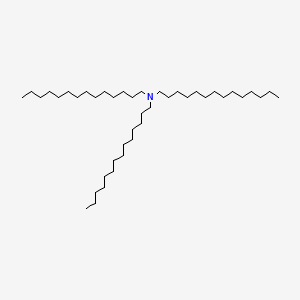
(S)-Camphorsulfonic acid diisopropylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Camphorsulfonic acid diisopropylamide is a chiral sulfonamide derived from camphorsulfonic acid. This compound is known for its utility in organic synthesis, particularly in asymmetric synthesis due to its chiral nature. It is often used as a resolving agent and a chiral auxiliary in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Camphorsulfonic acid diisopropylamide typically involves the reaction of camphorsulfonic acid with diisopropylamine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield. The process involves the formation of an intermediate sulfonyl chloride, which then reacts with diisopropylamine to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and controlled reaction conditions ensures consistent product quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Camphorsulfonic acid diisopropylamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Formation of Enolates: It can form enolates when treated with strong bases like lithium diisopropylamide (LDA), which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF.
Enolate Formation: Strong bases such as LDA are used, often at low temperatures (-78°C) to ensure selectivity.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonamides, while enolate formation can lead to the synthesis of complex organic molecules.
Applications De Recherche Scientifique
(S)-Camphorsulfonic acid diisopropylamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring chiral purity.
Industry: It is used in the production of fine chemicals and specialty materials, where chiral purity is essential.
Mécanisme D'action
The mechanism by which (S)-Camphorsulfonic acid diisopropylamide exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium diisopropylamide (LDA): A strong base used in the formation of enolates, similar in its use in organic synthesis but not chiral.
Diisopropylamine: A precursor to LDA, used in various organic reactions but lacks the chiral properties of (S)-Camphorsulfonic acid diisopropylamide.
Uniqueness
This compound is unique due to its chiral nature, making it particularly valuable in asymmetric synthesis. Its ability to act as a chiral auxiliary sets it apart from other similar compounds, providing a distinct advantage in producing enantiomerically pure products.
Propriétés
Formule moléculaire |
C16H29NO3S |
|---|---|
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
1-[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]-N,N-di(propan-2-yl)methanesulfonamide |
InChI |
InChI=1S/C16H29NO3S/c1-11(2)17(12(3)4)21(19,20)10-16-8-7-13(9-14(16)18)15(16,5)6/h11-13H,7-10H2,1-6H3/t13-,16-/m1/s1 |
Clé InChI |
YVTXGMUWKRUQFM-CZUORRHYSA-N |
SMILES isomérique |
CC(C)N(C(C)C)S(=O)(=O)C[C@@]12CC[C@@H](C1(C)C)CC2=O |
SMILES canonique |
CC(C)N(C(C)C)S(=O)(=O)CC12CCC(C1(C)C)CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
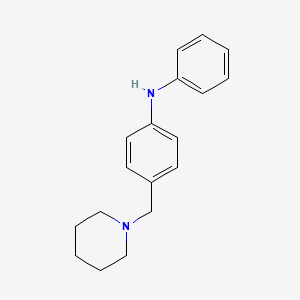
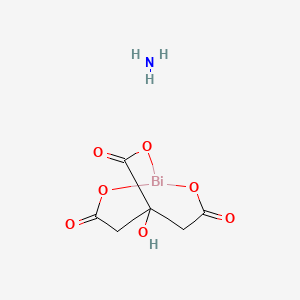
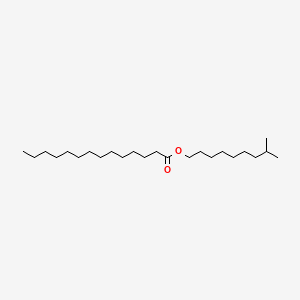

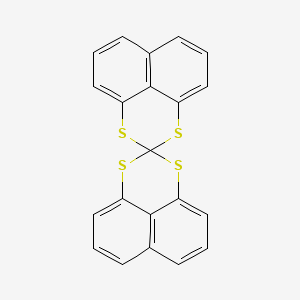
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)

![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)

![2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide](/img/structure/B13791642.png)
